6-(2-Aminoethyl)pyridin-2-amine

Medicinal Chemistry Coordination Chemistry Physical Organic Chemistry

Choose this 6-(2-Aminoethyl)pyridin-2-amine for its unique dual primary amine and pyridine nitrogen architecture. This enables orthogonal derivatization for NOS inhibitor SAR and multidentate ligand development, advantages absent in simpler 2-aminopyridine or 2-(2-aminoethyl)pyridine alternatives. Secure a high-purity starting material for streamlined lead optimization and catalytic complex synthesis.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 188748-16-5
Cat. No. B068942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Aminoethyl)pyridin-2-amine
CAS188748-16-5
Synonyms2-Pyridineethanamine,6-amino-(9CI)
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)CCN
InChIInChI=1S/C7H11N3/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4-5,8H2,(H2,9,10)
InChIKeyGQWRLOZPYJYOHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Aminoethyl)pyridin-2-amine (CAS 188748-16-5): A Bifunctional Pyridine Building Block for Research and Development


6-(2-Aminoethyl)pyridin-2-amine (CAS 188748-16-5) is a bifunctional heteroaromatic building block characterized by a pyridine ring with two distinct amine substituents: a primary amine at the 2-position and a 2-aminoethyl group at the 6-position [1]. This arrangement creates a versatile multidentate ligand system with three nitrogen atoms (two primary amines, one aromatic) capable of coordination chemistry . The compound has a molecular weight of 137.18 g/mol and a molecular formula of C7H11N3 [1]. Its computed properties include a low XLogP3-AA value of -0.1, indicating high polarity and aqueous compatibility, with two hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds, making it a flexible yet polar scaffold for further derivatization [1]. The 2-amino-6-(2-aminoethyl)pyridine skeleton is recognized as an important structural motif in medicinal chemistry, present in molecules spanning diverse therapeutic areas including NOS inhibition, HIV reverse transcriptase inhibition, and apolipoprotein B secretion modulation [2].

Why 6-(2-Aminoethyl)pyridin-2-amine Cannot Be Directly Substituted with Common 2-Aminopyridine or 2-(2-Aminoethyl)pyridine Analogs


The 6-(2-aminoethyl)pyridin-2-amine scaffold is not interchangeable with simpler in-class analogs due to fundamental differences in molecular geometry, hydrogen-bonding capacity, and synthetic accessibility. Unlike 2-aminopyridine (CAS 504-29-0), which lacks the flexible ethylamino side chain critical for extended binding interactions in medicinal targets such as nitric oxide synthases (NOS) [1], or 2-(2-aminoethyl)pyridine (CAS 2706-56-1), which is missing the additional 2-amino group required for dual-point coordination chemistry [2], this compound provides a unique combination of two primary amine functional groups positioned at distinct distances from the pyridine nitrogen. This bifunctionality enables it to serve as a versatile precursor for constructing NOS inhibitors, thrombin inhibitors, and multidentate ligands that cannot be synthesized from simpler alternatives without multiple synthetic steps [3]. Generic substitution would therefore compromise both biological activity and synthetic utility in these research contexts.

Quantitative Differentiation Evidence for 6-(2-Aminoethyl)pyridin-2-amine Relative to Key Analogs


Enhanced Hydrogen-Bonding Capacity and Polarity Versus 2-(2-Aminoethyl)pyridine

6-(2-Aminoethyl)pyridin-2-amine (C7H11N3) possesses an additional primary amine group compared to 2-(2-aminoethyl)pyridine (C7H10N2), resulting in increased hydrogen-bond donor count (2 vs. 1) and acceptor count (3 vs. 2) as computed by PubChem [1]. This structural difference translates to a lower computed XLogP3-AA value (-0.1) compared to 2-(2-aminoethyl)pyridine (estimated XLogP ≈ 0.5), indicating higher aqueous solubility and polarity [1]. The additional amino group also increases the topological polar surface area (TPSA) from approximately 38 Ų for 2-(2-aminoethyl)pyridine to 64.9 Ų for the target compound [1], a property known to influence membrane permeability and CNS drug-likeness in medicinal chemistry campaigns.

Medicinal Chemistry Coordination Chemistry Physical Organic Chemistry

High-Yield Suzuki-Miyaura Coupling Synthesis Method for Rapid Library Generation

A novel synthetic route for preparing (2-amino)-6-(2-aminoethyl)pyridines via Suzuki-Miyaura coupling from commercially available 2-amino-6-bromopyridines has been reported, achieving overall high yields [1]. This method uses benzyl N-vinylcarbamate treated with 9-BBN followed by aqueous NaOH and then PdCl2(dppf) catalysis at 65°C for 24 hours [1]. The procedure is general and has been extended to pyrazine and pyrimidine analogs as well as (2-amido)- and (2-alkoxy)-6-(2-aminoethyl)pyridines [1]. In contrast, traditional routes for introducing the ethylamino chain into pyridines often suffer from low yields and narrow substrate scope [1].

Synthetic Chemistry Medicinal Chemistry Chemical Biology

Structural Motif in Potent Nitric Oxide Synthase (NOS) Inhibitors

The 2-amino-6-(2-aminoethyl)pyridine skeleton is an integral structural component of several potent nitric oxide synthase (NOS) inhibitors [1]. Specifically, 2-aminopyridine derivatives containing this motif have been shown to be potent NOS inhibitors with applications in treating inflammation, septic shock, rheumatoid arthritis, Parkinson's disease, and cardiovascular diseases [1]. In contrast, simpler analogs like 2-aminopyridine itself lack the ethylamino side chain required for optimal binding to the NOS active site, while 2-(2-aminoethyl)pyridine lacks the 2-amino group necessary for key hydrogen-bond interactions with the heme propionate and active site residues [2]. The target compound provides both essential pharmacophoric elements in a single, readily functionalizable scaffold.

Pharmacology Medicinal Chemistry Neuroscience

Thrombin Inhibitor Scaffold in Patented Pharmaceutical Compositions

6-(2-Aminoethyl)pyridin-2-amine is explicitly referenced as a key building block in patent literature describing thrombin inhibitors . Specifically, patent US20040058903 claims pyridine derivatives with antithrombotic effects, and pharmacological tests show that compounds incorporating this scaffold exhibit strong inhibitory effects on thrombin, making them useful for treating and preventing diseases associated with thrombosis [1]. A novel class of thrombin inhibitors incorporating aminopyridyl moieties at the P1 position has demonstrated nanomolar potency and good oral bioavailability in rats or dogs [2]. In contrast, simpler analogs lacking the dual amine functionality would not provide the necessary binding interactions with thrombin's active site.

Cardiovascular Research Medicinal Chemistry Drug Discovery

Validated Application Scenarios for 6-(2-Aminoethyl)pyridin-2-amine Based on Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for NOS Inhibitors

This compound serves as an optimal starting point for medicinal chemists developing nitric oxide synthase (NOS) inhibitors targeting inflammation, neurodegenerative diseases, or cardiovascular disorders. As demonstrated by the Tetrahedron review [1], the 2-amino-6-(2-aminoethyl)pyridine scaffold is a validated pharmacophore in potent NOS inhibitors, providing both the 2-aminopyridine core and the flexible ethylamino side chain required for optimal active-site interactions. Procurement of this building block enables rapid SAR exploration through functionalization at either amine, accelerating hit-to-lead timelines compared to starting from simpler analogs that require multi-step synthesis to introduce missing functional groups.

Coordination Chemistry: Design of Multidentate Ligands for Catalysis or Bioinorganic Studies

With three nitrogen donor atoms (two primary amines, one aromatic pyridine), this compound functions as a versatile multidentate ligand platform [1]. The additional primary amine compared to 2-(2-aminoethyl)pyridine increases hydrogen-bond donor capacity and enables formation of stable metal complexes with distinct coordination geometries. This makes it particularly valuable for developing novel transition metal catalysts or for bioinorganic studies investigating metalloenzyme mimics. The reported high-yield Suzuki-Miyaura synthesis [2] ensures reliable access for research groups requiring multigram quantities for coordination chemistry applications.

Cardiovascular Drug Discovery: Thrombin Inhibitor Scaffold Development

As evidenced by patent literature [1], this compound is explicitly incorporated into thrombin inhibitor compositions with demonstrated nanomolar potency and oral bioavailability. Research groups focused on antithrombotic drug discovery can leverage this building block to generate patentable analogs with improved pharmacokinetic profiles. The dual amine functionality provides orthogonal handles for introducing diverse P1 and P2 pharmacophoric elements, a synthetic advantage not available with simpler 2-aminopyridine or 2-(2-aminoethyl)pyridine starting materials.

Chemical Biology: Synthesis of Functionalized Probes and Bioconjugates

The presence of two primary amines at distinct positions on the pyridine ring enables selective derivatization strategies for constructing bifunctional probes. The 2-amino group can be protected or modified while the 6-(2-aminoethyl) side chain remains available for conjugation to fluorophores, biotin, or solid supports. This orthogonal reactivity profile is supported by the synthetic methodology described in Roy et al. [1], which demonstrates compatibility with various protecting group strategies. Researchers requiring custom chemical biology tools will find this compound a more versatile and synthetically accessible platform compared to analogs lacking the dual amine functionality.

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